molecular formula C6H9BClNO4S B13506883 (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride

(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride

Katalognummer: B13506883
Molekulargewicht: 237.47 g/mol
InChI-Schlüssel: XPVYHBIWNXRKTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with a methanesulfonyl group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-chloro-3-pyridineboronic acid with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Wirkmechanismus

The mechanism of action of (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic acid group interacts with the metal catalyst, enabling the transfer of organic groups and the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications and research contexts .

Eigenschaften

Molekularformel

C6H9BClNO4S

Molekulargewicht

237.47 g/mol

IUPAC-Name

(5-methylsulfonylpyridin-3-yl)boronic acid;hydrochloride

InChI

InChI=1S/C6H8BNO4S.ClH/c1-13(11,12)6-2-5(7(9)10)3-8-4-6;/h2-4,9-10H,1H3;1H

InChI-Schlüssel

XPVYHBIWNXRKTQ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CN=C1)S(=O)(=O)C)(O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.